Ammonium thioglycolate
Description
Significance in Chemical Synthesis and Transformation
Ammonium (B1175870) thioglycolate serves as a significant reagent in chemical synthesis, primarily due to its reducing properties. smolecule.com The thiol group (-SH) in the molecule is capable of donating electrons, enabling it to participate in a variety of reduction and substitution reactions.
One of its primary applications in synthesis is the preparation of thiol-containing compounds, also known as mercaptans. smolecule.com It can be used to convert other functional groups into thiols, which are an important class of organic compounds. smolecule.com Furthermore, its reducing ability extends to the conversion of organic compounds like aldehydes and ketones to their corresponding alcohols. smolecule.com
The synthesis of ammonium thioglycolate itself can be achieved through the neutralization of thioglycolic acid with ammonia (B1221849) or ammonium hydroxide (B78521). oecd.orgspecialchem.com This reaction is typically conducted at elevated temperatures, ranging from 25°C to 100°C, and at a pH between 6.5 and 9.0. google.com Another method involves the direct reaction of thioglycolic acid with ammonium carbonate or bicarbonate. smolecule.com During its preparation, by-products such as thiodiglycolic acid and dithiodiglycolic acid can form. oecd.org
In the realm of material science, this compound is utilized in the synthesis and modification of nanoparticles. It has been used to functionalize gold nanoparticles (AuNPs). mdpi.com The Au-S bond facilitates the binding of this compound to the surface of the AuNPs through a self-assembly reaction. mdpi.com It is also employed in the synthesis of thiol-functionalized eggshell membranes, which can act as biosorbents for removing heavy metal ions from water. sigmaaldrich.comebi.ac.uksigmaaldrich.comacs.org This is achieved by reducing the disulfide bonds present in the eggshell membrane. ebi.ac.ukacs.org
Table 1: Synthetic Applications of this compound
| Application Area | Description | Research Finding |
|---|---|---|
| Organic Synthesis | Preparation of thiol-containing compounds (mercaptans). | Utilized to convert other functional groups into thiols. smolecule.com |
| Reduction of organic compounds. | Reduces aldehydes and ketones to their corresponding alcohols. smolecule.com | |
| Material Science | Functionalization of gold nanoparticles (AuNPs). | Binds to the surface of AuNPs via a self-assembly reaction through an Au-S bond. mdpi.com |
| Synthesis of biosorbents. | Used to create thiol-functionalized eggshell membranes for heavy metal removal from water by reducing disulfide bonds. sigmaaldrich.comebi.ac.uksigmaaldrich.comacs.org | |
| Synthesis of cellulose (B213188) derivatives. | Employed in the synthesis of Cellulose-rhodamine B methacrylamide (B166291) (cellulose-RhBMA). sigmaaldrich.comsigmaaldrich.com |
Role in Biological Systems Chemistry
The primary role of this compound in biological systems chemistry stems from its ability to cleave disulfide bonds within proteins. wikipedia.orgsmolecule.com This property is particularly valuable in protein studies and analysis. smolecule.com
The compound's reducing properties are also applied in cell culture and biology. smolecule.com It can be used to detach adherent cells from culture dishes, which aids in their isolation for further experimentation. smolecule.com Furthermore, by disrupting disulfide bonds in cell surface proteins, this compound can be a tool to investigate the role of these bonds in cell-cell interactions, such as adhesion and communication. smolecule.com
The most well-known application related to biological systems is in cosmetic chemistry, specifically in hair perming and straightening products. specialchem.commdpi.comcosmeticsinfo.org Hair is primarily composed of the protein keratin (B1170402), which contains numerous disulfide bonds that give hair its strength and shape. muni.cz this compound solutions, containing free ammonia, cause the hair to swell and become permeable. wikipedia.orgchemeurope.com The thioglycolic acid component then reduces the disulfide bonds in the keratin, allowing the hair to be reshaped. wikipedia.orgchemeurope.com Subsequent treatment with a mild oxidizing agent, like hydrogen peroxide, reforms new disulfide bonds, locking the hair into its new configuration. wikipedia.orgmuni.cz
Table 2: Applications of this compound in Biological Systems Chemistry
| Application Area | Mechanism of Action | Outcome |
|---|---|---|
| Protein Chemistry | Cleavage of disulfide bonds. | Unfolding and denaturation of proteins for structural analysis. smolecule.com |
| Selective cleavage of disulfide bonds. | Disulfide bond mapping to understand protein folding. smolecule.com | |
| Cell Biology | Disruption of disulfide bonds in cell surface proteins. | Detachment of adherent cells from culture dishes. smolecule.com |
| Disruption of disulfide bonds in cell surface proteins. | Investigation of cell-cell interactions. smolecule.com | |
| Cosmetic Science | Reduction of disulfide bonds in hair keratin. | Allows for the reshaping of hair for perming or straightening. wikipedia.orgcosmeticsinfo.orgmuni.cz |
Current Research Frontiers and Unexplored Areas
Current research continues to explore and expand the applications of this compound. A significant area of investigation is in the development of novel materials and sensors. For instance, research has demonstrated the creation of a colorimetric sensing platform for the simultaneous detection of various analytes, including antibiotics and metal ions, based on this compound-functionalized gold nanoparticles. mdpi.comresearchgate.net This suggests potential for developing rapid and sensitive analytical methods.
The use of this compound in creating advanced biosorbents is another active research front. ebi.ac.ukacs.org The functionalization of materials like eggshell membranes to remove toxic heavy metals from water showcases the potential for developing cost-effective and environmentally friendly purification technologies. ebi.ac.ukacs.org Further research could focus on optimizing these materials and exploring their application for a wider range of pollutants.
While the interaction of this compound with proteins like keratin is well-established in the cosmetics industry, there are still areas for deeper investigation. For example, comparative studies on the effects of different straightening agents, including this compound, on various hair types are ongoing. mdpi.com These studies aim to develop safer and more effective cosmetic formulations. mdpi.comresearchgate.net
Unexplored areas may include the synthesis of novel polymers and hydrogels using this compound as a cross-linking or functionalizing agent. Its ability to interact with disulfide bonds could be harnessed in the development of redox-responsive materials for drug delivery or tissue engineering applications. Furthermore, its role as a nucleophile in organic synthesis could be explored for the creation of new chemical entities with potential pharmaceutical or industrial applications. atamanchemicals.com
Structure
2D Structure
Properties
CAS No. |
5421-46-5 |
|---|---|
Molecular Formula |
C2H7NO2S |
Molecular Weight |
109.15 g/mol |
IUPAC Name |
azane;2-sulfanylacetic acid |
InChI |
InChI=1S/C2H4O2S.H3N/c3-2(4)1-5;/h5H,1H2,(H,3,4);1H3 |
InChI Key |
ZZTCCAPMZLDHFM-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])S.[NH4+] |
Canonical SMILES |
C(C(=O)O)S.N |
Color/Form |
Colorless to pale pink liquid |
density |
Specific gravity: 1.205 @ 20 °C |
Other CAS No. |
5421-46-5 |
physical_description |
Ammonium thioglycolate is a colorless to faint pink liquid with a repulsive, skunk-like odor. (NTP, 1992) Liquid |
Pictograms |
Corrosive; Acute Toxic; Irritant |
Related CAS |
68-11-1 (Parent) |
solubility |
Miscible (NTP, 1992) |
Synonyms |
2-mercaptoacetate 2-mercaptoacetate, bismuth (3+), sodium salt (3:1:3) 2-mercaptoacetate, calcium salt (1:1) 2-mercaptoacetate, calcium salt (2:1) 2-mercaptoacetate, calcium salt (2:1) salt, trihydrate 2-mercaptoacetate, monoammonium salt 2-mercaptoacetate, monopotassium salt 2-mercaptoacetate, monosodium salt 2-thioglycolic acid ammonium thioglycolate calcium thioglycolate mercaptoacetic acid sodium thioglycolate sodium thioglycollate thioglycolic acid |
vapor_pressure |
8.5X10-6 mm Hg @ 25 °C /Estimated/ |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Chemistry of Ammonium Thioglycolate
Chemical Routes for Ammonium (B1175870) Thioglycolate Synthesis
The most prevalent chemical route for synthesizing ammonium thioglycolate involves the direct neutralization of thioglycolic acid. oecd.org This method is straightforward, where the acidic carboxyl group (-COOH) of thioglycolic acid reacts with a basic ammonia (B1221849) derivative to form the ammonium salt. The reaction is an equilibrium process, and in solution, this compound exists in equilibrium with thioglycolic acid and ammonia. chemicalbook.comchemeurope.com
The selection of the ammonia source is a key aspect of the synthesis, with aqueous ammonia (ammonium hydroxide) and ammonium carbonates being the most common reactants.
The reaction between thioglycolic acid and aqueous ammonia or ammonium hydroxide (B78521) is a widely employed method for producing this compound. smolecule.comgoogle.com This neutralization reaction is typically conducted in an aqueous medium. google.com The process involves the transfer of a proton from the carboxylic acid group of thioglycolic acid to the ammonia molecule, forming the ammonium cation and the thioglycolate anion. oecd.org The reaction is exothermic and requires careful control of temperature. google.com A key objective of this process is not only the formation of the desired salt but also the hydrolysis of certain odoriferous impurities that may be present in the starting thioglycolic acid, such as isopropyl ester of thioglycolic acid. google.com The reaction can be represented by the following equation:
HSCH₂COOH + NH₄OH → HSCH₂COONH₄ + H₂O
This method is valued for its high conversion rate and the relative simplicity of the process. specialchem.com
An alternative pathway for the synthesis of this compound involves the reaction of thioglycolic acid with ammonium carbonate or ammonium bicarbonate. smolecule.comgoogle.com This method is also a neutralization reaction, where the weaker carbonic acid is displaced by the stronger thioglycolic acid, resulting in the formation of this compound, carbon dioxide, and water. This approach can be particularly useful for pH adjustments during the synthesis process. google.com For instance, if the pH is too low when using a specific molar ratio of thioglycolic acid to ammonia, ammonium carbonate or bicarbonate can be added to bring the pH into the desired range. google.com
The reactions are as follows:
2 HSCH₂COOH + (NH₄)₂CO₃ → 2 HSCH₂COONH₄ + H₂O + CO₂
HSCH₂COOH + NH₄HCO₃ → HSCH₂COONH₄ + H₂O + CO₂
Optimization of Reaction Conditions for Enhanced Purity and Yield
To ensure the production of high-purity this compound with a high yield, careful optimization of reaction parameters is essential. Factors such as pH, temperature, and the stoichiometric ratio of reactants play a critical role in the reaction kinetics and the final product quality.
The pH and temperature of the reaction medium are crucial variables that significantly impact the synthesis of this compound. The reaction is typically conducted at elevated temperatures, generally ranging from 25°C to 100°C. smolecule.comgoogle.com A preferred temperature range is between 60°C and 80°C to ensure a reasonable reaction rate and facilitate the conversion of impurities. google.com
The pH of the reaction mixture must be carefully controlled, with a target range of at least 6.5 to about 9.0. smolecule.comgoogle.com It has been found that for the complete conversion of certain ester impurities, the pH should be maintained above the equivalence point of the neutralization reaction (pH 6.11-6.12). google.com A preferred pH range for optimal purity is between 7.5 and 8.5. google.com Maintaining the pH within this alkaline range accelerates the thiol-disulfide exchange and helps in breaking down impurities. chemeurope.comgoogle.com The reaction time is also a factor, typically extending from 0.5 to 3 hours to ensure the reaction goes to completion. google.com
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Broad Range | Preferred Range | Reference |
|---|---|---|---|
| Temperature | 25°C - 100°C | 60°C - 80°C | google.com |
| pH | 6.5 - 9.0 | 7.5 - 8.5 | google.com |
| Reaction Time | 0.5 - 3 hours | 0.5 - 1.5 hours | google.com |
The molar ratio of the reactants, specifically thioglycolic acid (TGA) to ammonia (NH₃), is a critical parameter for maximizing the yield and purity of this compound. While a 1:1 molar ratio represents the theoretical stoichiometry for neutralization, in practice, a slight excess of the ammonia source is often used. This ensures the complete conversion of the thioglycolic acid and helps maintain the desired alkaline pH throughout the reaction. google.com
Research has shown that an optimal mole ratio of TGA to NH₃ ranges from 1.0:1.01 to 1.0:1.2. google.com A more preferred range to achieve a high-purity product with low odor is between 1.0:1.01 and 1.0:1.05. google.com Using a significant excess of ammonia is generally avoided as it can lead to a final product with a strong ammonia odor and may require additional purification steps. Conversely, an insufficient amount of ammonia will result in incomplete neutralization and a lower yield. google.com
Table 2: Stoichiometric Ratios for this compound Synthesis
| Reactant Ratio (TGA:NH₃) | Significance | Reference |
|---|---|---|
| 1.0 : 1.01 to 1.0 : 1.2 | General effective range for the reaction. | google.com |
| 1.0 : 1.01 to 1.0 : 1.05 | Preferred range for producing a low-odor, high-purity product. | google.com |
Compound Index
Catalytic Approaches in this compound Production
The synthesis of this compound from thioglycolic acid and ammonia can be described as a condensation reaction. specialchem.com While this is fundamentally an acid-base neutralization, the efficiency and conditions of the reaction can be influenced by catalytic agents. Metal hydroxides are typically mentioned as catalysts in this process. specialchem.com These catalysts can facilitate the reaction by activating the reactants and ensuring a more controlled and complete neutralization, which is crucial for minimizing residual reactants and unwanted by-products. The reaction is generally conducted at temperatures ranging from 25°C to 100°C and a pH between 6.5 and 9.0. smolecule.comgoogle.com
| Catalyst Type | Potential Role in Synthesis |
| Metal Hydroxides | Facilitate the acid-base neutralization reaction between thioglycolic acid and ammonia, potentially by enhancing the nucleophilicity of the ammonia or the electrophilicity of the carboxylic acid group. specialchem.com |
Purification Techniques for Precursor Materials and Synthesized this compound
The purity of the final this compound product is heavily dependent on the quality of its precursor, thioglycolic acid, and the effectiveness of post-synthesis purification methods.
Thioglycolic Acid Purification Methodologies for Improved Product Quality
Thioglycolic acid is commercially prepared by the reaction of sodium or potassium chloroacetate (B1199739) with an alkali metal hydrosulfide (B80085) in an aqueous medium. wikipedia.org The crude thioglycolic acid solution contains various by-products, necessitating robust purification methods to achieve the quality required for subsequent synthesis. google.com
A primary challenge in purifying thioglycolic acid is its high boiling point and propensity to undergo self-condensation when subjected to excessive heat. google.com Therefore, standard atmospheric distillation is often unsuitable. Vacuum distillation is the preferred method as it allows for distillation at lower temperatures, minimizing thermal degradation and the formation of impurities like thiodiglycolic acid or dithioglycolic acid. google.comdissertationtopic.net
Solvent extraction is another critical step, often employed before distillation to separate thioglycolic acid from the aqueous reaction mixture and its inorganic by-products. google.com Various organic solvents, including ethers (like diethyl ether and isopropyl ether) and esters (like butyl acetate), are used for this purpose. google.comgoogle.com The choice of solvent is crucial; for instance, solvents with low boiling points must be removed before the final distillation of thioglycolic acid. google.com Research has also explored tetra-alkylureas, such as tetra-n-butylurea, as effective extraction agents from which thioglycolic acid can be isolated via distillation under reduced pressure. google.com An optimized extraction process using ether can achieve an extraction rate of over 99%. dissertationtopic.net
| Purification Technique | Description | Key Parameters | Purpose / Advantage |
| Solvent Extraction | Thioglycolic acid is extracted from its aqueous solution using an organic solvent. google.com | Solvent type (e.g., ethers, esters, tetra-alkylureas), pH (0-4), solvent-to-water ratio. google.comgoogle.com | Separates thioglycolic acid from inorganic salts and other water-soluble impurities. google.com |
| Vacuum Distillation | Distillation of thioglycolic acid under reduced pressure. google.com | Pressure (e.g., 1-100 mbar), Temperature (<147°C). dissertationtopic.netgoogle.com | Prevents thermal degradation and self-condensation of the heat-sensitive thioglycolic acid. google.comdissertationtopic.net |
Post-Synthesis Separation and Isolation of this compound
After the synthesis reaction, the crude this compound solution requires purification to remove any unreacted starting materials, by-products, and residual solvents. smolecule.com The specific techniques employed depend on the nature of the impurities present.
Distillation is a common method used to purify the final product. smolecule.com For instance, after synthesis, low-boiling materials can be removed by distillation under a vacuum (e.g., 0.095MPa) at a controlled temperature (e.g., 30°C), which can significantly increase the purity of the this compound. dissertationtopic.net Another approach involves vacuum stripping at a reduced pressure (10 to 50 mm Hg) and a temperature between 25°C and 40°C to remove volatile components. google.com
Crystallization is another technique that can be employed to obtain high-purity this compound. smolecule.com This method involves dissolving the crude product in a suitable solvent and then changing the conditions (e.g., temperature) to induce the formation of crystals, leaving impurities behind in the solution. For certain impurities, such as the odiferous isopropyl ester of thioglycolic acid, the purification is integrated into the synthesis step by controlling the reaction pH and temperature to ensure the complete conversion of the ester into this compound. google.com In some processes, a stream of nitrogen is passed through the crude product to remove impurities like hydrogen sulfide. google.com
| Separation/Isolation Technique | Description | Target Impurities | Outcome |
| Distillation / Vacuum Stripping | Removal of volatile components under reduced pressure. google.comdissertationtopic.net | Low-boiling components, residual solvents, unreacted ammonia. google.comdissertationtopic.net | Increased concentration and purity of this compound. dissertationtopic.net |
| Crystallization | Solidification of pure this compound from a solution. smolecule.com | Non-volatile impurities, by-products. | High-purity crystalline product. |
| Nitrogen Sparging | Passing a stream of nitrogen gas through the crude product solution. google.com | Dissolved gases, such as hydrogen sulfide. google.com | Removal of odorous and reactive gaseous impurities. |
Fundamental Chemical Reactions and Reaction Mechanisms of Ammonium Thioglycolate
Redox Chemistry of the Thiol Group in Ammonium (B1175870) Thioglycolate
The thiol group is the active center for the redox chemistry of ammonium thioglycolate, enabling it to act as a potent reducing agent.
The principal reductive capability of this compound stems from the thiol group's ability to donate electrons. This process is fundamental to its role in various applications, such as the cleavage of disulfide bonds. The electron transfer process can be generalized as the donation of a hydrogen atom (a proton and an electron) from the thiol group.
In the context of its reaction with disulfide bonds (R-S-S-R), the thiolate anion (RS⁻), formed by the deprotonation of the thiol group in a basic medium, acts as the primary electron donor. The electron transfer pathway involves the nucleophilic attack of the thiolate on one of the sulfur atoms of the disulfide bond. This leads to the formation of a new disulfide bond and a new thiol group. While the precise electron transfer pathways can be complex and are influenced by the specific reactants and conditions, the fundamental process involves the transfer of reducing equivalents from the thiol group to the substrate.
The reductive power of thiols like thioglycolic acid is a key aspect of their biological and chemical significance. The ease with which the thiol hydrogen is donated makes them effective reducing agents in a variety of chemical contexts.
The thiol group of this compound is susceptible to oxidation, which results in the formation of a disulfide bond. The primary oxidation product of thioglycolic acid is dithiodiglycolic acid. This reaction involves the coupling of two thioglycolic acid molecules.
This oxidation can be initiated by various oxidizing agents, including air (oxygen) and hydrogen peroxide. The formation of dithiodiglycolic acid is a common side reaction during the synthesis and storage of this compound solutions. The kinetics and mechanism of thioglycolic acid oxidation have been studied using various oxidants, revealing the formation of dithiodiglycolic acid through intermediate radical species in some cases.
Table 1: Oxidation Products of this compound
| Reactant | Oxidizing Agent | Major Product |
| This compound | Air (O₂) | Dithiodiglycolic acid diammonium salt |
| This compound | Hydrogen Peroxide (H₂O₂) | Dithiodiglycolic acid diammonium salt |
Nucleophilic and Substitution Reactions Involving this compound
The thiolate anion derived from this compound is a potent nucleophile and can participate in various nucleophilic substitution and addition reactions.
One of the key synthetic applications of this compound is the preparation of other thiol-containing compounds (mercaptans). This is typically achieved through a nucleophilic substitution reaction where the thiolate anion displaces a leaving group on an alkyl halide. The general mechanism for this Sₙ2 reaction involves the backside attack of the thiolate nucleophile on the electrophilic carbon atom of the alkyl halide, leading to the formation of a new carbon-sulfur bond and the displacement of the halide ion.
Furthermore, the reducing ability of this compound extends to the reduction of carbonyl compounds like aldehydes and ketones to their corresponding alcohols. This transformation proceeds via a nucleophilic addition mechanism. The hydride equivalent from the thiol group attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.
Table 2: Nucleophilic Reactions of this compound
| Reaction Type | Substrate | Product |
| Nucleophilic Substitution (Sₙ2) | Alkyl Halide (R-X) | Thioether (R-SCH₂COO⁻NH₄⁺) |
| Nucleophilic Addition | Aldehyde (R-CHO) | Primary Alcohol (R-CH₂OH) |
| Nucleophilic Addition | Ketone (R-CO-R') | Secondary Alcohol (R-CH(OH)-R') |
Thiol-Disulfide Exchange Reaction Mechanisms
Thiol-disulfide exchange is a characteristic reaction of thiols and is central to the primary application of this compound in cosmetology. This reaction involves the cleavage of a disulfide bond by a thiol.
This compound is widely used to break the disulfide bonds in the keratin (B1170402) of hair during permanent waving and hair straightening processes. Keratin is a protein rich in the amino acid cysteine, which contains disulfide linkages that contribute to the hair's structure and strength.
The mechanism of disulfide bond cleavage involves the thiolate anion of thioglycolic acid acting as a nucleophile. The reaction proceeds as follows:
Deprotonation: In the alkaline medium of the perm solution, the thioglycolic acid (HSCH₂COOH) is deprotonated by ammonia (B1221849) (NH₃) to form the thiolate anion (⁻SCH₂COO⁻).
Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the cystine disulfide bond in keratin.
Bond Cleavage: This attack leads to the cleavage of the disulfide bond, forming a mixed disulfide (keratin-S-S-CH₂COO⁻) and a new cysteine thiol group (keratin-SH).
Further Reaction: The mixed disulfide can then react with another thiolate anion, regenerating the thioglycolate and forming a new disulfide bond within the keratin structure in a different position, or it can be reduced to release the bound thioglycolate and leave two cysteine thiol groups.
This process effectively breaks the cross-links in the hair, allowing it to be reshaped. Subsequent oxidation, typically with hydrogen peroxide, reforms the disulfide bonds in the new configuration, setting the desired hairstyle. The kinetics of disulfide bond reduction can be influenced by factors such as mechanical force.
While this compound itself is not a direct catalyst for Michael addition reactions, the components of its solution, namely ammonia and the thiolate anion, can facilitate this type of reaction. The thiol-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.
The role of the this compound solution in promoting a Michael addition can be understood through a base-catalyzed mechanism:
Base Catalysis: Ammonia (NH₃), being a weak base, can deprotonate the thiol group of another molecule (either another thioglycolate molecule or a different thiol present in the reaction mixture) to generate a thiolate anion.
Nucleophilic Addition: The resulting thiolate anion, a strong nucleophile, then attacks the β-carbon of the Michael acceptor (the α,β-unsaturated carbonyl compound).
Protonation: The resulting enolate intermediate is then protonated, often by the conjugate acid of the base (in this case, the ammonium ion, NH₄⁺), to yield the final Michael adduct.
Therefore, the presence of ammonia in the this compound solution provides the basic environment necessary to generate the nucleophilic thiolate, which is the key species that initiates the Michael addition. This catalytic cycle allows for the formation of a new carbon-sulfur bond.
Kinetic and Thermodynamic Studies of Thiol-Disulfide Equilibria
The core chemical action of this compound revolves around the thiol-disulfide exchange reaction. This is a reversible redox reaction where a thiol group (-SH) attacks a disulfide bond (-S-S-), cleaving it and forming a new disulfide bond. The process is critical in applications like hair perming, where the disulfide bonds in keratin are broken and reformed. specialchem.comlibretexts.org
The general form of the thiol-disulfide equilibrium is: R-SH + R'-S-S-R' ⇌ R'-SH + R-S-S-R' chemeurope.com
From a mechanistic standpoint, the reaction is typically a nucleophilic substitution (SN2-type) where the thiolate anion (RS⁻), the reactive form of the thiol, acts as the nucleophile. libretexts.orgnih.gov The reaction proceeds through a trisulfide-like transition state. nih.gov The rate of this exchange is significantly influenced by several factors, including the acidity (pKa) of the thiol, the local electrostatic environment, and steric hindrance. nih.gov While the reaction may be thermodynamically favorable, it often requires overcoming a significant activation energy barrier, which can be lowered by enzymes or changes in pH. nih.gov
In biological and chemical systems, thiol-disulfide exchange reactions are dynamic, non-equilibrium processes that are often kinetically, rather than thermodynamically, controlled. nih.govresearchgate.net The kinetic properties, such as reaction rates, ultimately determine the partitioning of reaction pathways. nih.gov Although spontaneous thiol-disulfide interchange can be slow, the presence of a base like ammonia accelerates the reaction by increasing the concentration of the highly reactive thiolate anion (RS⁻). chemeurope.com
Several factors have a profound effect on the rate of thiol-disulfide exchange reactions. For instance, the presence of positively charged or electron-withdrawing functional groups near the thiolate can stabilize it and catalyze the reaction, while negative charges have the opposite effect. nih.gov An increase in temperature can also significantly accelerate the reaction rate; for example, a 50°C temperature increase (from 25°C to 75°C) is predicted to cause an 18-fold rate acceleration for thiol-disulfide interchange, assuming an activation energy of 50 kJ mol⁻¹. researchgate.net
| Factor | Effect on Reaction Rate | Mechanism of Action |
|---|---|---|
| pH | Increases with higher pH | Increases the concentration of the more nucleophilic thiolate anion (RS⁻). chemeurope.com |
| Temperature | Increases with higher temperature | Provides the necessary activation energy to overcome the reaction barrier. researchgate.net |
| Electrostatic Environment | Affected by nearby charges | Positive charges stabilize the thiolate and transition state, accelerating the reaction; negative charges have an inhibitory effect. nih.gov |
| Steric Hindrance | Decreases with increased bulk | Bulky groups near the sulfur atoms can physically block the approach of the nucleophilic thiol. |
Equilibrium Dynamics in Aqueous Solutions of this compound
This compound is the salt of a weak acid (thioglycolic acid) and a weak base (ammonia). chemeurope.comwikipedia.org When dissolved in water, it establishes an equilibrium with its constituent acid and base. wikipedia.orgquora.com
The equilibrium reaction is as follows: HSCH₂COO⁻ + NH₄⁺ ⇌ HSCH₂COOH + NH₃ chemeurope.comwikipedia.orgrsc.org
This equilibrium is crucial for the compound's function in cosmetic formulations. The presence of free ammonia (NH₃) in the solution acts as a swelling agent for hair, rendering the keratin structure more permeable. chemeurope.comwikipedia.org Simultaneously, the thioglycolic acid (HSCH₂COOH) provides the active thiol groups necessary to reduce the disulfide bonds in the hair's cortex. chemeurope.comwikipedia.org The equilibrium lies to the left, but the continuous reaction of the thioglycolic acid with disulfide bonds shifts the equilibrium to the right, ensuring a sustained supply of the active reducing agent. rsc.org
The pH of the solution is a critical parameter governing this equilibrium. Thioglycolic acid itself has two dissociation constants (pKa values), one for the carboxyl group and one for the thiol group.
| Group | pKa Value |
|---|---|
| Carboxyl (-COOH) | 3.55 - 3.82 oecd.org |
| Thiol (-SH) | 9.30 - 10.23 oecd.org |
Commercial solutions of this compound are typically formulated within a specific pH range to optimize the balance between hair swelling (favored by higher pH due to more free ammonia) and the reducing action of the thioglycolate. cosmeticsinfo.org For example, hair waving products often have a pH between 7 and 9.5. cosmeticsinfo.org The addition of a base would push the equilibrium further to the left, favoring the salt form. rsc.org
Interactions with Oxidizing Agents and Bases
The chemical activity of this compound is also defined by its interactions with oxidizing agents and bases.
Interaction with Oxidizing Agents: After the disulfide bonds in keratin have been cleaved by this compound, they must be reformed to set the hair in its new shape. This is accomplished by applying a mild oxidizing agent, most commonly hydrogen peroxide (H₂O₂). wikipedia.orgcosmeticsinfo.orgbrainly.com The hydrogen peroxide oxidizes the newly formed thiol groups (cysteines) back into disulfide bonds (cystine). wikipedia.org
The general reaction is: 2 R-SH + H₂O₂ → R-S-S-R + 2 H₂O rsc.org
This neutralization step is critical to finalize the process and ensure the structural rigidity of the newly shaped hair. wikipedia.org
Interaction with Bases: As a salt of a weak acid and weak base, this compound's equilibrium is sensitive to the addition of other bases. The ammonia present in the solution makes it alkaline. chemeurope.com Strong bases, such as sodium hydroxide (B78521) (NaOH), are also used in hair relaxing treatments but operate via a different, more aggressive mechanism. brainly.com
While this compound relies on a reduction reaction to gently and slowly break disulfide bonds, sodium hydroxide is a highly alkaline substance that works more aggressively to straighten hair. brainly.combrainly.com The action of this compound is considered milder than that of sodium hydroxide. brainly.combrainly.com The addition of a strong base to an this compound solution would deprotonate the ammonium ion to form more ammonia and deprotonate the thioglycolic acid, fundamentally altering the chemical equilibrium and reactivity of the solution.
| Characteristic | This compound | Sodium Hydroxide |
|---|---|---|
| Chemical Class | Thiol compound (reducing agent) brainly.combrainly.com | Strong base (alkali) brainly.com |
| Mechanism | Breaks disulfide bonds via reduction brainly.com | Breaks disulfide bonds aggressively via high alkalinity brainly.combrainly.com |
| Reaction Speed | Slower, more controlled brainly.com | Faster, more aggressive brainly.com |
| Mildness | Considered milder brainly.combrainly.com | Considered harsher, higher risk of damage brainly.com |
Applications in Advanced Chemical Synthesis and Materials Science
Synthesis of Thiol-Containing Organic Compounds
Ammonium (B1175870) thioglycolate is a valuable reagent for the preparation of thiol-containing organic compounds, also known as mercaptans. The thiol group (-SH) in ammonium thioglycolate can be transferred to other organic molecules through various synthetic routes. One primary application involves the conversion of other functional groups into thiols. smolecule.comwikipedia.org This transformation is crucial as thiols are an important class of organic compounds with applications in pharmaceuticals, polymers, and materials science.
Furthermore, this compound is utilized in the synthesis of thiol-functionalized materials. For instance, it has been employed in the preparation of thiol-functionalized eggshell membranes. nih.govorganic-chemistry.org These modified membranes act as effective biosorbents for the removal of heavy metal ions from aqueous solutions. nih.govnih.govnih.gov The thiol groups introduced onto the membrane surface exhibit a high affinity for heavy metals, facilitating their capture and removal.
Reduction of Organic Functional Groups (e.g., Aldehydes and Ketones)
The reducing properties of this compound extend to the conversion of various organic functional groups, notably aldehydes and ketones, to their corresponding alcohols. smolecule.comwikipedia.org The thiol group in the molecule is capable of donating electrons, enabling it to participate in reduction reactions. wikipedia.org This reducing ability makes it a useful reagent in organic synthesis for the selective reduction of carbonyl compounds.
The general reaction involves the nucleophilic attack of the hydride equivalent from the reducing agent on the electrophilic carbon of the carbonyl group. While the specific mechanism for this compound is not as extensively documented as that of more common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), the fundamental principle of hydride transfer to the carbonyl carbon is analogous. nih.govnih.govgoogle.com The reduction of an aldehyde yields a primary alcohol, while the reduction of a ketone produces a secondary alcohol. nih.gov
Role in Sulfide Synthesis via Thiol-Disulfide Exchange
This compound plays a significant role in reactions involving thiol-disulfide exchange, a process that can be harnessed for the synthesis of sulfides. This reaction is characterized by the cleavage of a disulfide bond (S-S) by a thiol. utexas.eduspecialchem.com In this process, the thiolate anion (RS⁻), generated from the thiol in a basic medium, acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond. wikipedia.orgorganic-chemistry.org This results in the formation of a new disulfide and a new thiol.
The general thiol-disulfide exchange reaction can be represented as: R-SH + R'-S-S-R' ⇌ R'-SH + R-S-S-R' wikipedia.org
While this reaction is fundamental to processes like the breaking of disulfide bonds in proteins, it can also be directed towards the synthesis of unsymmetrical disulfides. utexas.edu Although the primary application of this compound in this context is often the reduction of disulfide bonds, the underlying chemical principle allows for its participation in the formation of new sulfide linkages under appropriate conditions. The reaction proceeds through an SN2-type transition state where the attacking thiolate, the two sulfur atoms of the disulfide, and the leaving group are colinear. nih.gov
Stabilization of Polymeric Materials through Derivatives
Derivatives of thioglycolic acid, the parent acid of this compound, are utilized in the stabilization of polymeric materials, particularly polyvinyl chloride (PVC). Esters and tin derivatives of thioglycolic acid function as plasticizers and stabilizers for PVC. smolecule.com Certain substituted thioglycolates and thiopropionates have been identified as effective secondary stabilizers for polymers, especially when used in conjunction with primary stabilizers such as metal octanoates (e.g., zinc octanoate). wikipedia.org
These thioglycolate derivatives enhance the stability of the polymer by mitigating degradation processes that can be initiated by heat, light, and oxygen. While direct applications of this compound derivatives for polymer stabilization are not as commonly cited, the efficacy of the broader class of thioglycolates underscores the potential of the thioglycolate moiety in this field. The stabilizing effect is often attributed to the ability of the sulfur-containing compounds to scavenge free radicals and decompose hydroperoxides, which are key intermediates in polymer degradation.
Utilization as an S-Transfer Agent in Organic Reactions
This compound can function as a sulfur-transfer agent in specific organic reactions, primarily through the reactivity of its thiol group. The transfer of a sulfur-containing moiety is evident in its interaction with disulfide bonds, a reaction fundamental to its application in areas such as cosmetology for hair perming. wikipedia.orgspecialchem.com In this process, the thioglycolate cleaves the disulfide bonds in keratin (B1170402) by transferring its sulfur atom to form a new disulfide linkage, thereby altering the protein's structure. smolecule.com
While this compound is not typically classified as a general-purpose sulfur-transfer reagent for the synthesis of a wide array of sulfur-containing heterocycles in the same vein as other specialized reagents, its ability to participate in thiol-disulfide exchange reactions demonstrates its capacity to transfer a sulfur-containing group. wikipedia.org This reactivity highlights its potential as a sulfur source in specific synthetic contexts, particularly where the introduction of a thioglycolate moiety or the cleavage of a disulfide bond is desired.
Application as a Stabilizer Against Oxidation in Chemical Formulations
This compound is employed as a stabilizer against oxidation in certain chemical formulations. Its antioxidant properties are particularly utilized in products such as permanent hair dyes, where it may be present in small concentrations to prevent the degradation of the dye components due to oxidation. nih.gov The reducing nature of the thiol group allows it to react with and neutralize oxidizing agents, thereby protecting the other components of the formulation from oxidative damage. This stabilizing function is crucial for maintaining the efficacy and shelf-life of the product.
Use as a Nucleophile in Thioglycolysis Reactions for Structural Analysis
The thiolate anion derived from this compound is a potent nucleophile and is utilized in thioglycolysis reactions for the structural analysis of complex organic molecules, particularly in the field of natural product chemistry. Thioglycolysis is a chemical degradation method used to cleave certain types of linkages within macromolecules, such as proanthocyanidins (condensed tannins).
Interactions with Macromolecular Structures and Biological Systems
Mechanistic Elucidation of Disulfide Bond Cleavage in Keratinous Proteins
The interaction of ammonium (B1175870) thioglycolate with keratin (B1170402), the primary structural protein in hair, skin, and nails, is a well-documented process central to its application in cosmetics. specialchem.com The compound acts as a potent reducing agent, specifically targeting the disulfide bonds (cystine linkages) that cross-link polypeptide chains within the keratin structure. byu.edumadsci.org This reductive cleavage is the fundamental chemical reaction that enables the temporary and controlled alteration of keratin's macroscopic structure. specialchem.com
The core mechanism by which ammonium thioglycolate alters keratin structure is a thiol-disulfide exchange reaction. wikipedia.org In an aqueous solution, this compound exists in equilibrium with its constituent parts: the thioglycolate anion and the ammonium cation, as well as thioglycolic acid and ammonia (B1221849). wikipedia.orgquora.com The ammonia component acts as an alkalizing agent, causing the keratin fibers to swell, which increases their permeability and allows the thioglycolate ions to penetrate into the hair cortex where the disulfide bonds are located. wikipedia.org
Once inside the keratin matrix, the thiol group (-SH) of the thioglycolic acid attacks the disulfide bond (R-S-S-R') of cystine residues within the protein. wikipedia.orggoogle.com This reaction cleaves the disulfide bond, converting one sulfur atom to a thiol group (cysteine) and forming a new, mixed disulfide between the keratin and the thioglycolate. wikipedia.org This process is repeated, ultimately reducing the stable cystine cross-links into less stable cysteine residues. byu.edu This chemical process is summarized in the following reaction:
| Reactants | Products | |
| 2 HSCH₂COOH (Thioglycolic Acid) + R-S-S-R (Keratin Disulfide Bond) | ⇌ | HOOCCH₂-S-S-CH₂COOH (Dithiodiglycolic Acid) + 2 R-SH (Reduced Keratin) |
This disruption of the covalent cross-links weakens the internal structure of the keratin fiber, making it pliable. specialchem.comspecialchem.com The protein chains can then be physically rearranged (e.g., with curlers or by straightening). A subsequent oxidation step, typically using hydrogen peroxide, reforms new disulfide bonds between cysteine residues that are now in different positions. byu.eduwikipedia.org This locks the keratin chains into the new configuration, altering the macroscopic shape of the fiber. nih.gov
The cleavage of disulfide bonds by this compound is a critical step in the denaturation and unfolding of the keratin protein. specialchem.com Disulfide bonds are a key component of the tertiary structure of proteins, providing significant covalent reinforcement to the folded polypeptide chain. madsci.org By breaking these bonds, this compound disrupts this crucial level of protein architecture, leading to a loss of the native, highly-ordered three-dimensional structure. researchgate.net
This process effectively softens the keratin, allowing the alpha-helical protein chains to partially unwind and slide past one another. specialchem.comhisai.org This transition from a rigid, cross-linked structure to a more relaxed and malleable state is a form of controlled protein denaturation. The protein is not entirely unfolded into a random coil, but its structural integrity is sufficiently compromised to permit physical reshaping. Studies on analogous compounds like sodium thioglycolate have similarly shown a loosening of the keratin framework and a reduction in the dense matrix of the scleroprotein. oup.com
The presence of dithiodiglycolic acid, a primary byproduct of the reduction reaction, can influence the equilibrium of the thiol-disulfide exchange. According to Le Chatelier's principle, an accumulation of this oxidized product could potentially slow the forward reaction (the reduction of keratin), thereby modulating the rate and extent of disulfide bond cleavage. In cosmetic formulations, managing the concentration of reactants and byproducts is essential for controlling the chemical process on the hair fiber, preventing excessive damage while achieving the desired structural change.
Chemical treatments that alter the structure of keratin, including the use of this compound, can lead to damage that is quantifiable as protein loss. nih.govnih.gov The disruption of disulfide bonds and the alkaline conditions can weaken the protein structure to the point that fragments of the protein are leached from the fiber, particularly during subsequent washing. nih.govresearchgate.net
One study systematically evaluated the extent of protein loss in hair subjected to various chemical straightening agents, both alone and in combination with oxidative hair dye. nih.govnih.gov The protein loss was quantified using the validated bicinchoninic acid (BCA) method. nih.gov The results indicated that while all straightening treatments increased protein loss compared to virgin hair, the effect was significantly different among the types of reducing agents used.
The data below, adapted from a 2015 study by França-Stefoni et al., illustrates the comparative protein loss caused by different chemical straighteners on Caucasian hair. nih.gov
| Treatment Group | Additional Protein Loss vs. Virgin Hair (%) |
| Dye Only | 48% |
| This compound Only | 159% |
| Guanidine (B92328) Hydroxide (B78521) Only | 188% |
| Sodium Hydroxide Only | 276% |
| Dye + this compound | Not Significantly Different from Straightener Alone |
| Dye + Guanidine Hydroxide | Not Significantly Different from Straightener Alone |
| Dye + Sodium Hydroxide | 356% |
The study concluded that when combining straightening and dyeing treatments, this compound or guanidine hydroxide-based products resulted in a smaller increase in protein loss compared to sodium hydroxide, suggesting they are less damaging alternatives for combined procedures. nih.govnih.gov
Advanced Protein Studies and Analytical Methodologies
The fundamental ability of this compound to cleave disulfide bonds extends its relevance beyond cosmetic science into the realm of biochemical and analytical protein studies. The controlled unfolding and denaturation of proteins are requisite steps in many analytical protocols aimed at elucidating protein structure and function.
In protein analysis, it is often necessary to disrupt the complex three-dimensional structure of a protein to analyze its fundamental properties, such as molecular weight or primary amino acid sequence. umass.edu Disulfide bonds, which create covalent loops within a polypeptide chain or link different chains together, can interfere with these analyses.
Reducing agents are essential tools for cleaving these bonds. While reagents like mercaptoethanol are commonly used in laboratory settings to denature proteins prior to techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the chemical principle is identical to the action of this compound on keratin. umass.edu The reduction of disulfide bonds ensures that the protein is fully linearized, allowing it to be separated accurately based on its molecular mass. umass.edu
The process of protein unfolding can be initiated by various methods, including chemical denaturants, heat, or pressure. nih.gov Chemical denaturation, which involves agents that disrupt stabilizing bonds, is a widespread technique. nih.govyoutube.com this compound serves as a specific type of chemical denaturant that targets disulfide bridges. Its application, or that of similar thiol-containing compounds, is a critical step in protocols for protein sequencing, characterization of subunits in multimeric proteins, and preparing proteins for enzymatic digestion in proteomics workflows. nih.gov
Disulfide Bond Mapping Techniques in Protein Structures
The precise three-dimensional structure of a protein is critical to its function, and disulfide bonds (covalent linkages between the thiol groups of cysteine residues) are key architectural elements that stabilize this structure. nih.gov Mapping these bonds is essential for protein characterization, particularly for biotherapeutics like monoclonal antibodies, where incorrect pairing can lead to loss of efficacy or immunogenicity. youtube.com this compound, a potent reducing agent, plays a crucial role in the analytical workflows used to elucidate this disulfide connectivity. nih.gov
The most prevalent method for disulfide bond mapping is a bottom-up proteomics approach using liquid chromatography-mass spectrometry (LC-MS/MS). This strategy involves comparing the peptide maps of a protein under non-reducing and reducing conditions.
Non-Reduced Sample Analysis : The intact protein is first enzymatically digested (e.g., with trypsin) without breaking the disulfide bonds. The resulting mixture contains peptides linked by these bonds. This complex mixture is then analyzed by LC-MS/MS.
Reduced Sample Analysis : A separate aliquot of the protein digest is treated with a reducing agent, such as this compound. The thioglycolate ion cleaves the disulfide bonds (S-S) into free sulfhydryl groups (-SH). nih.gov This breaks apart the previously linked peptides.
Comparative Analysis : The peptide maps from the non-reduced and reduced samples are then compared. Peptides that are present in the non-reduced sample but absent in the reduced sample are identified as those that were originally linked by a disulfide bond. The appearance of new, individual peptides in the reduced sample confirms their identity. google.com
Advanced mass spectrometry fragmentation techniques, such as Electron Transfer Dissociation (ETD), can also be employed. ETD can preferentially cleave the disulfide bonds within the mass spectrometer, providing direct evidence of linkage between specific cysteine-containing peptides. nih.gov In all these methodologies, the ability of this compound to efficiently and specifically reduce the disulfide bond is fundamental to the success of the analysis.
Table 1: Comparison of States in Disulfide Bond Mapping
| Analytical Step | State of Protein/Peptide | Role of this compound | Observed Result |
|---|---|---|---|
| Non-Reduced Digestion | Disulfide bonds are intact, linking peptides together. | Not used. | Complex, higher molecular weight disulfide-linked peptides are detected by MS. |
| Reduced Digestion | Disulfide bonds are cleaved into free sulfhydryl (-SH) groups. | Acts as the reducing agent to break S-S bonds. | Disappearance of linked peptides and appearance of individual, lower molecular weight peptides. |
Role in Cellular and Microbiological Environments
Methodologies for Cell Detachment and Primary Cell Isolation
The isolation of primary cells from tissues and the subculturing of adherent cell lines are fundamental procedures in cell biology research. These processes require detaching cells from the extracellular matrix or the surface of a culture vessel. While enzymatic methods using proteases like trypsin are common, they can sometimes damage cell surface proteins. thermofisher.comamsbio.com Chemical methods offer an alternative approach.
This compound can be used as a non-enzymatic cell detachment agent. Its mechanism of action relies on the same chemical principle as in protein chemistry: the reduction of disulfide bonds. Cell adhesion to surfaces is mediated by various cell surface proteins, such as integrins, and their interaction with matrix components. thermofisher.com These proteins often contain disulfide bonds that are crucial for maintaining the specific conformation required for adhesion.
By introducing this compound, the disulfide bonds within these adhesion proteins are cleaved. This disruption alters the proteins' three-dimensional structure, weakening their binding to the culture surface or to each other and allowing the cells to be gently detached, often with minimal mechanical force. This method can be particularly useful when preserving the integrity of certain cell surface receptors that might otherwise be cleaved by enzymatic digestion is critical.
Table 2: Overview of Cell Detachment Methods
| Method | Agent | Mechanism of Action | Primary Target |
|---|---|---|---|
| Enzymatic | Trypsin, Collagenase | Proteolytic cleavage of peptide bonds in adhesion proteins. | Focal adhesion proteins, extracellular matrix. |
| Chelation | EDTA | Binds Ca²+ and Mg²+ ions required by cadherins and integrins for proper function. | Divalent cations. |
| Chemical Reduction | This compound | Reduces disulfide bonds, altering protein conformation. | Disulfide bonds in cell surface adhesion proteins. |
Function in Bacterial Growth Media Formulations
Thioglycolate broth is a cornerstone medium in microbiology used to cultivate a wide range of microorganisms, from obligate anaerobes to aerobes. google.com The key to its versatility is the creation of an oxygen gradient within the culture tube, a feature made possible by the inclusion of sodium thioglycolate.
The thioglycolate component functions as a potent reducing agent. It actively consumes molecular oxygen dissolved in the medium, converting it to water. This chemical reaction effectively eliminates free oxygen, establishing anaerobic conditions in the lower portions of the broth. google.com Oxygen from the headspace can only slowly diffuse into the top layer of the medium, resulting in a continuous gradient from aerobic at the top to strictly anaerobic at the bottom.
This oxygen gradient allows for the characterization of a microorganism's oxygen requirements based on its growth pattern:
Obligate aerobes grow only at the very top.
Obligate anaerobes grow only at the bottom.
Facultative anaerobes grow throughout but with higher density at the top.
Microaerophiles grow in a narrow band just below the surface.
Aerotolerant anaerobes grow evenly throughout the tube.
In addition to oxygen removal, thioglycolate neutralizes the toxic effects of peroxides and other reactive oxygen species that may form in the medium, further protecting anaerobic organisms and promoting their growth. google.com
Tryptophan Protection in Amino Acid Analysis
Accurate determination of the amino acid composition of a protein is a critical analytical procedure. The standard method involves hydrolyzing the protein's peptide bonds using strong acid (e.g., a trifluoroacetic acid/HCl mixture) at high temperatures. However, this harsh process leads to the complete destruction of certain amino acids, most notably tryptophan, which contains an acid-labile indole (B1671886) ring.
To overcome this limitation, a protecting agent can be added to the hydrolysis mixture. Research has shown that thioglycolic acid is highly effective at preventing the degradation of tryptophan during acid hydrolysis. By acting as an antioxidant or scavenger, thioglycolic acid protects the indole group from oxidation and acid-catalyzed side reactions that would otherwise destroy it.
One study found that the addition of 5% (v/v) thioglycolic acid to the hydrolysis reaction resulted in a tryptophan recovery of up to 88.3% from a 25-minute hydrolysate of lysozyme. Extrapolation to zero-time hydrolysis suggested potential recoveries as high as 94%. This protective effect extends to other sensitive amino acids as well, with the yields of carboxymethylcysteine and methionine being significantly improved in the presence of thioglycolic acid. This modification allows for a more accurate and comprehensive amino acid analysis from a single hydrolysis procedure.
Table 3: Tryptophan Recovery with Thioglycolic Acid
| Protein | Tryptophan Recovery (%) (25-min hydrolysis) | Tryptophan Recovery (%) (Extrapolated to zero-time) |
|---|---|---|
| Lysozyme | 88.3 | 94 |
| α-Chymotrypsinogen A | 73 | 87 |
| Apomyoglobin | 85 | 88 |
Data sourced from Yokote, Y., et al. (1986). Analytical Biochemistry, 152(2), 245-9.
Analytical Chemistry and Detection Methodologies for Ammonium Thioglycolate
Spectroscopic and Chromatographic Methods for Quantification and Speciation
Spectroscopy and chromatography are powerful tools for the detailed analysis of chemical compounds. They allow for both the quantification of ammonium (B1175870) thioglycolate and the speciation of its constituent ions, thioglycolate and ammonium, providing insights into its purity, degradation, and interaction with various substrates.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. For the analysis of ammonium thioglycolate, HPLC methods can be tailored to detect either the thioglycolate anion or the ammonium cation.
A reverse-phase (RP) HPLC method can be employed for the analysis of the thioglycolate component. scirp.org This approach uses a non-polar stationary phase and a polar mobile phase. For the separation of thioglycolate, a C18 column is often suitable. The mobile phase typically consists of an aqueous buffer mixed with an organic solvent like acetonitrile (B52724) to control the elution of the analyte. nih.gov Detection is commonly achieved using a UV detector, as the thiol group exhibits absorbance at specific wavelengths.
For the quantification of the ammonium ion, a different HPLC approach is necessary. One method involves pre-column derivatization to make the non-UV-absorbing ammonium ion detectable. cam.ac.uk A reagent such as fluorescamine (B152294) can be used to react with the ammonium ion, creating a fluorescent product that can be detected with high sensitivity by a fluorescence detector. cam.ac.uk The separation is then carried out on a suitable column, and the fluorescence intensity is correlated to the concentration of ammonium in the sample. cam.ac.uk
| Analyte | HPLC Method | Stationary Phase (Column) | Mobile Phase Example | Detection Method |
|---|---|---|---|---|
| Thioglycolate | Reverse-Phase (RP) | C18 | Acetonitrile / Water / Phosphoric Acid scirp.org | UV Absorbance |
| Ammonium (NH₄⁺) | Derivatization followed by RP-HPLC | Suitable for fluorescent derivatives | Aqueous buffer with organic modifier | Fluorescence (post-derivatization with fluorescamine) cam.ac.uk |
Vibrational spectroscopy, which includes techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure and chemical bonding within a sample. researchgate.netarxiv.org These non-destructive methods are invaluable for analyzing the structural changes that occur when materials are treated with this compound.
When a material is treated, the resulting FT-IR or Raman spectrum acts as a "spectral fingerprint," revealing characteristic absorbance bands or scattering peaks corresponding to the vibrations of specific chemical bonds. arxiv.org For instance, FT-IR can be used to study the interaction between the thiol group (-SH) of thioglycolate and a metal surface. The disappearance or shift of the S-H stretching band, along with the appearance of new bands corresponding to metal-sulfur (M-S) bonds, provides direct evidence of the chemical interaction and the formation of a self-assembled monolayer.
These techniques can elucidate:
Bond Formation: Confirming the covalent attachment of thioglycolate to a substrate.
Structural Changes: Analyzing alterations in the material's original chemical structure.
Coordination Chemistry: Studying the formation of complexes between thioglycolate and metal ions, as the vibrational frequencies of the carboxylate and thiol groups change upon coordination. ntnu.edu
By comparing the spectra of a material before and after treatment with this compound, researchers can gain a fundamental understanding of the interaction mechanisms at the molecular level. ntnu.edu
Advanced Sensing Platforms Utilizing this compound Functionalization
The unique chemical properties of this compound, particularly the strong affinity of its thiol group for noble metals, make it an excellent ligand for functionalizing nanoparticles in advanced sensing applications.
Gold nanoparticles (AuNPs) exhibit a phenomenon known as surface plasmon resonance (SPR), which gives their colloidal solutions a distinct ruby-red color. srce.hr The SPR is highly sensitive to the distance between the nanoparticles. This property is exploited in colorimetric sensing.
This compound (or its acidic form, thioglycolic acid) is used to functionalize the surface of AuNPs. The thiol group (-SH) readily forms a strong gold-sulfur (Au-S) covalent bond, creating a stable protective layer on the nanoparticle surface. researchgate.net This process leaves the carboxylate group (-COO⁻) exposed to the surrounding solution, modifying the surface charge and reactivity of the nanoparticles. These functionalized AuNPs can then be used as highly sensitive probes for detecting various analytes, such as metal ions. prometheusprotocols.net
The detection mechanism of these functionalized AuNP sensors is primarily based on analyte-induced aggregation or dis-aggregation. srce.hr In a typical aggregation-based assay, the functionalized AuNPs are initially dispersed, resulting in the characteristic red color.
Upon the introduction of a specific target analyte (e.g., a heavy metal ion like Pb²⁺), the analyte can interact with the carboxylate groups on the surface of multiple nanoparticles. emsdiasum.com This interaction, often a form of chelation, cross-links the nanoparticles, causing them to draw closer together and form aggregates. researchgate.net
This decrease in interparticle distance causes a coupling of their surface plasmons, leading to a red-shift in the SPR absorption band. prometheusprotocols.net This spectral shift is observed visually as a distinct color change from red to blue or purple, providing a simple, rapid, and often equipment-free method for detection. srce.hr The degree of color change can be correlated with the concentration of the analyte, allowing for quantitative or semi-quantitative analysis.
| Nanoparticle State | Interparticle Distance | Observed Color | Surface Plasmon Resonance (SPR) |
|---|---|---|---|
| Dispersed (No Analyte) | Large | Red | Single Peak (e.g., ~520 nm) |
| Aggregated (Analyte Present) | Small | Blue/Purple | Red-Shifted / Broadened Peak (e.g., >600 nm) srce.hr |
Applications in Enhanced Transmission Electron Microscopy Observations
Beyond its role in chemical synthesis and sensing, this compound serves as a specialized agent for improving sample preparation in Transmission Electron Microscopy (TEM). TEM uses a beam of electrons to create high-resolution images of ultrathin specimens. nih.gov For biological or keratinous materials, achieving sufficient contrast to distinguish different ultrastructural features can be challenging.
This compound is used as a reduction and block staining agent to enhance contrast in materials like human hair shafts and insect cuticles. scirp.org The compound works in two ways:
Reduction: It reduces disulfide bonds (S-S) present in keratin (B1170402), which alters the protein structure. This change in the physical and chemical properties of the tissue makes it easier to section with an ultramicrotome and allows for better penetration of subsequent stains. scirp.org
Staining: The treatment itself imparts increased electron density to specific layers of the specimen. For example, in hair shafts, conventional TEM methods may not clearly distinguish the A-layer of the exocuticle. However, after treatment with this compound, this layer appears in higher contrast, making it clearly visible. scirp.org Similarly, it can be used to visualize the fine fibrillar structures within the cortex of hair. scirp.org
This application demonstrates the utility of this compound in preparing challenging biological samples, enabling researchers to visualize fine ultrastructural details that would otherwise be obscured. scirp.org
Reagent for Metal Ion Detection (e.g., Iron, Molybdenum, Silver, Tin)
This compound serves as a versatile and sensitive reagent in the field of analytical chemistry for the colorimetric determination of various metal ions. The underlying principle of these detection methods is the formation of distinctly colored metal-thioglycolate complexes. The thiol group (-SH) and the carboxylate group (-COO⁻) in the thioglycolate ion can chelate with metal ions, leading to the formation of stable, colored compounds. The intensity of the color produced is proportional to the concentration of the metal ion, allowing for quantitative analysis using spectrophotometry. Thioglycolic acid, the active component of this compound, is particularly noted for its ability to form complexes with iron, molybdenum, silver, and tin. researchgate.netaben.com.brchemicalbook.com
Iron (Fe)
This compound is a highly sensitive reagent for the detection of iron. wikipedia.org In an ammoniacal or alkaline solution, thioglycolic acid reacts with both ferrous (Fe²⁺) and ferric (Fe³⁺) ions to produce an intensely colored reddish-purple or pink complex. sci-hub.red Thioglycolic acid reduces any ferric ions present to the ferrous state, and the resulting ferrous ions then react to form the colored complex. sci-hub.red This allows for the determination of the total iron content in a sample. The reaction is robust and can detect iron in dilutions as high as one part in ten to twelve million. sci-hub.red
The spectrophotometric analysis of the iron-thioglycolate complex is typically carried out at a wavelength of maximum absorbance (λmax) around 535 nm. mdpi.com The method is highly reliable and is applicable for the quantitative estimation of iron in various matrices. The color development is rapid, and the complex is stable, providing a dependable analytical procedure.
Molybdenum (Mo)
The determination of molybdenum using this compound often involves a reaction system that also includes thiocyanate. In this method, thioglycolic acid acts as a reducing agent for Mo(VI) to Mo(V). The resulting Mo(V) then forms a colored complex with thiocyanate. This method enhances the stability of the colored complex in an aqueous acidic medium. The absorbance of the resulting solution is typically measured at a wavelength of approximately 465 nm to 470 nm.
Another approach involves the direct reaction of molybdenum with thioglycolate under acidic conditions to form a yellow-colored complex. This complex exhibits a maximum absorbance at a wavelength of 420 nm, and the intensity of the color is proportional to the concentration of molybdate (B1676688) in the solution.
Silver (Ag)
While thioglycolic acid is known to form complexes with silver ions, its application in a straightforward colorimetric method for the quantitative determination of silver is not as extensively documented as it is for iron. researchgate.netwikipedia.org The interaction between thiols and silver ions is strong; however, this often leads to the formation of silver-thiol clusters or nanoparticles rather than a distinctively colored soluble complex suitable for simple colorimetric analysis. sci-hub.red Potentiometric titration with a silver nitrate (B79036) solution is a method that has been used to identify mercaptoacetic acid (thioglycolic acid), indicating an interaction, but this does not constitute a colorimetric detection method for silver. wikipedia.org
Tin (Sn)
This compound is also cited as a reagent for the detection of tin. researchgate.netaben.com.brchemicalbook.com However, detailed colorimetric methods where this compound itself acts as the primary chromogenic agent for tin are not well-established in the literature. More commonly, thioglycolic acid is employed as an auxiliary reagent, such as a reducing or masking agent, in spectrophotometric methods that use other color-forming reagents like dithiol. aben.com.br For instance, in the dithiol method for tin determination, a small amount of thioglycolic acid can be added to ensure the rapid reduction of tin to a consistent oxidation state, thereby making the test's sensitivity independent of the initial oxidation state of the tin. aben.org.br
Interactive Data Tables
This compound in Metal Ion Detection
| Metal Ion | Detected Form | Reagent System | pH/Medium | Color of Complex | Wavelength of Maximum Absorbance (λmax) |
| Iron (Fe) | Fe²⁺ / Fe³⁺ | This compound | Alkaline/Ammoniacal | Reddish-Purple/Pink | ~ 535 nm |
| Molybdenum (Mo) | Mo(VI) | This compound & Thiocyanate | Acidic | Red | ~ 465-470 nm |
| Molybdenum (Mo) | Molybdate | This compound | Acidic | Yellow | ~ 420 nm |
| Silver (Ag) | Ag⁺ | This compound | - | Not well-defined for colorimetry | Not well-defined for colorimetry |
| Tin (Sn) | Sn²⁺ / Sn⁴⁺ | This compound (as auxiliary) | - | Not well-defined for colorimetry | Not well-defined for colorimetry |
Environmental Fate and Chemical Degradation Pathways of Ammonium Thioglycolate
Atmospheric Emission and Dispersion Characteristics of Related Species (Thioglycolic Acid and Ammonia)
When ammonium (B1175870) thioglycolate is present in aqueous solutions, such as those used in cosmetic formulations, there is potential for the emission of its constituent components, thioglycolic acid (TGA) and ammonia (B1221849) (NH3), into the atmosphere. jst.go.jp This is due to the chemical equilibrium that exists in the solution. jst.go.jp The vapor pressure of TGA is low, suggesting it is not highly volatile from dry surfaces. oecd.org However, its Henry's Law constant indicates it is essentially non-volatile from water and moist soil. oecd.org
Studies conducted in environments like beauty salons, where products containing ammonium thioglycolate are used, have shown that while ammonia concentrations can be detected in the indoor air, TGA concentrations are often below the limit of detection. jst.go.jpnih.gov One study in a Tokyo salon found ammonia concentrations ranging from 0.15 to 0.87 mg/m³, with higher levels near workstations during permanent wave treatments. nih.gov In contrast, TGA levels remained below 0.008 mg/m³. nih.gov This suggests different emission processes for TGA and ammonia from the product solution. nih.gov
The lower than expected atmospheric concentration of TGA may be attributed to its reactivity. jst.go.jp It is known to readily oxidize to dithiodiglycolic acid (DTDGA), a less volatile compound. jst.go.jpoecd.org This oxidation can occur in the ambient air. jst.go.jp In the aforementioned salon study, DTDGA was detected at concentrations ranging from <0.026 mg/m³ to 0.75 mg/m³. nih.gov
Atmospheric ammonia, on the other hand, originates from both natural and man-made sources, including the decomposition of organic matter, agricultural activities, and industrial processes. texas.gov In the atmosphere, ammonia can react with acidic compounds like sulfuric and nitric acid to form fine particulate matter. texas.gov The dispersion of both TGA and ammonia in the atmosphere is influenced by factors such as wind, temperature, and their chemical reactivity. nih.govny.gov
Chemical Degradation Processes in Environmental Matrices
The degradation of this compound in the environment is primarily governed by the breakdown of the thioglycolate anion.
In Water: Thioglycolic acid is highly soluble in water. oecd.org Its primary degradation pathway in aquatic environments is rapid oxidation to dithiodiglycolate. oecd.org This process, combined with biodegradation, contributes to its removal from water systems. oecd.org Studies have shown that thioglycolic acid and its salts are readily biodegradable. oecd.org For instance, one study following OECD Guideline 301B found 60% biodegradation of thioglycolate after 28 days. oecd.org Its oxidation product, dithiodiglycolate, is also readily biodegradable, with 80% degradation observed over the same period under similar test conditions. oecd.org Due to its high water solubility and low octanol-water partition coefficient (Log P), thioglycolic acid is not expected to adsorb significantly to suspended solids or sediments. oecd.org
In Soil: Given its high mobility, thioglycolic acid is not expected to strongly adsorb to soil particles. oecd.org Its degradation in soil is likely to follow similar oxidative and biological pathways as in water. The ultimate disposal of this compound must consider its potential impact on soil and water quality. nih.gov
Interactive Data Table: Biodegradation of Thioglycolate and its Oxidation Product
| Compound | OECD Guideline | Biodegradation Percentage | Timeframe |
| Thioglycolate | 301B | 60% | 28 days |
| Dithiodiglycolate | 301B | 80% | 28 days |
Data sourced from OECD SIDS report on Thioglycolic acid and its ammonium salt. oecd.org
Interaction with Environmental Contaminants and Potential for Remediation
The thiol group (-SH) in the thioglycolate molecule gives it the ability to bind with heavy metal ions. This property has been explored for its potential in environmental remediation, particularly for the removal of toxic heavy metals from contaminated water.
Research has demonstrated that materials functionalized with thioglycolate can act as effective biosorbents. For example, eggshell membranes modified with this compound have shown a significantly enhanced ability to adsorb various heavy metal ions from aqueous solutions. acs.org In one study, the thiol-functionalized eggshell membrane improved the adsorption of Cr(VI), Hg(II), Cu(II), Pb(II), Cd(II), and Ag(I) by 1.6 to 21.1 times compared to the unmodified membrane. acs.org
Similarly, ionic liquids based on the thioglycolate anion have been synthesized and tested for their efficacy in extracting heavy metals like cadmium(II) and copper(II) from water. researchgate.net These task-specific ionic liquids have shown high distribution ratios for these metals. researchgate.net The mechanism of removal often involves complexation, precipitation, and ion exchange. chemicalbook.com For instance, calcium thioglycolate-modified biochar has been used to remove lead and cadmium from water, with the primary mechanism being chemisorption through complexation and precipitation. chemicalbook.com
Interactive Data Table: Enhanced Adsorption of Heavy Metals by Thiol-Functionalized Eggshell Membrane
| Heavy Metal Ion | Adsorption Improvement Factor |
| Cr(VI) | 1.6 |
| Hg(II) | 5.5 |
| Cu(II) | 7.7 |
| Pb(II) | 12.4 |
| Cd(II) | 12.7 |
| Ag(I) | 21.1 |
Data sourced from a study on the biosorption of heavy metal ions using functionalized eggshell membranes. acs.org
Recovery and Recycling of Ammonium Ions from Aqueous Systems
The ammonium ion (NH₄⁺) component of this compound is a nutrient that, in excess, can contribute to eutrophication in water bodies. However, it is also a valuable resource, particularly for the production of fertilizers. nih.gov Therefore, there is significant interest in developing methods to recover and recycle ammonium from wastewater streams. nih.govuts.edu.au
Several technologies have been investigated for ammonium recovery, including:
Struvite Precipitation: This is a common method where ammonium is recovered in the form of struvite (magnesium ammonium phosphate) by adding magnesium and phosphate (B84403) to the wastewater at an alkaline pH. uts.edu.au
Ammonia Stripping and Adsorption: This process involves raising the pH of the water to convert ammonium ions to ammonia gas, which is then stripped from the solution and can be adsorbed onto a suitable medium. uts.edu.au
Membrane Concentration: Technologies like membrane contactors and hybrid membrane systems can be used to separate and concentrate ammonium from wastewater. nih.govresearchgate.net
Ion Exchange: Materials like zeolites can be used to adsorb ammonium ions from water. nih.govmdpi.com The ammonium can then be desorbed from the zeolite using a salt solution, and the regenerated zeolite can be reused. mdpi.com
The economic feasibility of these recovery methods often depends on the concentration of ammonium in the wastewater, with higher concentrations being more favorable for recovery. uts.edu.au Recovered ammonium can be used to produce fertilizers, contributing to a circular economy approach in wastewater management. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
